molecular formula C12H22N4 B15327362 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

Cat. No.: B15327362
M. Wt: 222.33 g/mol
InChI Key: XPIFTKVNQMVJDT-UHFFFAOYSA-N
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Description

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is a complex organic compound featuring a cyclopentane ring substituted with a tert-butyl group and a 1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. The cyclopentane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the cyclopentane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentane ring or the triazole moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The cyclopentane ring provides structural stability and modulates the compound’s physicochemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine: Similar structure with a cyclohexane ring instead of cyclopentane.

    1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopropan-1-amine: Contains a cyclopropane ring, offering different steric and electronic properties.

Uniqueness

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and a triazole moiety

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C12H22N4/c1-11(2,3)9-14-10(16(4)15-9)12(13)7-5-6-8-12/h5-8,13H2,1-4H3

InChI Key

XPIFTKVNQMVJDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)C2(CCCC2)N)C

Origin of Product

United States

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